molecular formula C21H19ClN6O2 B3402275 benzofuran-2-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1049457-50-2

benzofuran-2-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B3402275
CAS No.: 1049457-50-2
M. Wt: 422.9
InChI Key: PTHJNEVEPGXHCJ-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings . It’s often used as a building block in the synthesis of various organic compounds . The compound you mentioned seems to be a complex derivative of benzofuran, with additional functional groups such as a tetrazole and a piperazine ring .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be confirmed using various spectroscopic techniques such as IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives can vary widely depending on the specific functional groups present in the molecule. In general, benzofuran derivatives can undergo various types of reactions including condensation, substitution, and addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific structure. These properties can be determined using various analytical techniques .

Mechanism of Action

Target of Action

The compound, also known as 1-benzofuran-2-yl-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone, is a benzofuran derivative . Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis . In particular, this compound has been found to target the Epidermal Growth Factor Receptor (EGFR) , which plays a crucial role in the regulation of cell growth, proliferation, and differentiation .

Mode of Action

The compound interacts with its target, the EGFR, by binding to it . This binding inhibits the activation of the receptor, thereby preventing the downstream signaling pathways that lead to cell growth and proliferation . The compound’s interaction with EGFR results in the inhibition of cell growth and proliferation, making it a potential anticancer agent .

Biochemical Pathways

Upon binding to the EGFR, the compound inhibits the activation of several downstream biochemical pathways. These include the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, which are involved in cell survival, growth, and proliferation . By inhibiting these pathways, the compound prevents the uncontrolled growth and proliferation of cells, thereby exhibiting its anticancer effects .

Pharmacokinetics

Benzofuran derivatives have been found to have improved bioavailability, allowing for once-daily dosing . This suggests that the compound may also have favorable ADME properties, contributing to its potential as a therapeutic agent .

Result of Action

The compound’s action results in the inhibition of cell growth and proliferation, due to its interaction with the EGFR . This makes it a potential anticancer agent, particularly against cancers that overexpress the EGFR, such as non-small cell lung cancer and breast cancer .

Safety and Hazards

The safety and hazards associated with benzofuran derivatives can vary depending on their specific structure. Some benzofuran derivatives have shown cytotoxicity against certain cancer cell lines .

Future Directions

The future research directions in the field of benzofuran derivatives could involve the synthesis of new derivatives with improved biological activities, the exploration of their mechanisms of action, and the development of safer and more effective therapeutic agents .

Properties

IUPAC Name

1-benzofuran-2-yl-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O2/c22-16-5-7-17(8-6-16)28-20(23-24-25-28)14-26-9-11-27(12-10-26)21(29)19-13-15-3-1-2-4-18(15)30-19/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHJNEVEPGXHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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